tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 1-methoxyethylamine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: This compound has a bromomethyl group instead of a methoxyethyl group, which can lead to different reactivity and applications.
tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate:
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: The presence of a cyanomethylene group in this compound can result in unique reactivity and applications.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 3-(1-methoxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8(14-5)9-6-12(7-9)10(13)15-11(2,3)4/h8-9H,6-7H2,1-5H3 |
InChI Key |
SBZMUAXRAALHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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